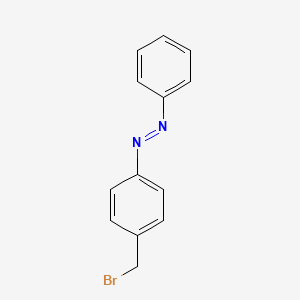

4-(Bromomethyl)azobenzene

Overview

Description

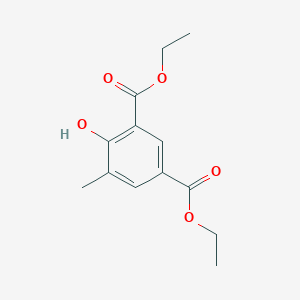

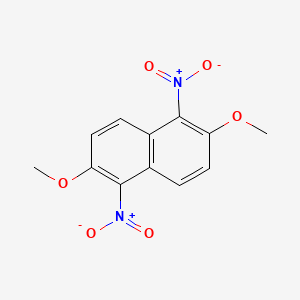

4-(Bromomethyl)azobenzene is a chemical compound with the molecular formula C13H11BrN2. It has a molecular weight of 275.14400 and a density of 1.33g/cm3 .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, the synthesis route of Azo-DDM involved DDM (100 mg, 0.44 mmol), this compound (183 mg, 0.66 mmol) and 1,4-dioxane (10 mL) added in a 25 mL round-bottomed flask. The mixture was stirred for 24 hours at 70 ℃ .

Molecular Structure Analysis

Azobenzene compounds, such as this compound, are known to undergo a clean and efficient E/Z isomerization .

Chemical Reactions Analysis

Azobenzenes, including this compound, are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .

Physical And Chemical Properties Analysis

This compound has a boiling point of 378.5ºC at 760mmHg. The melting point is not available .

Scientific Research Applications

1. Crystal Packing and Lattice Energy Analysis

4-(Bromomethyl)azobenzene derivatives have been studied for insights into crystal packing. Using methods like the CLP PIXEL approach and CrystalExplorer, researchers have compared lattice energies and performed Hirshfeld surface analysis. These methods provide a deeper understanding of crystal packing, surpassing the insights gained from purely geometric analysis, especially in compounds with high bromomethylation (Vande Velde, Zeller, & Azov, 2018).

2. Molecular Switches and Fluorescence

Azobenzene derivatives, including this compound, are known for their efficient cis-trans isomerization under radiation, making them excellent candidates for molecular switches. This property is particularly significant in the development of fluorescent materials. The introduction of various substituents can significantly affect their fluorescence properties, offering potential applications in bioimaging and material science (Yoshino et al., 2010).

3. Self-Immolative Polymers

Incorporating azobenzene as an end-cap in self-immolative polymers has shown promising results. It can respond to stimuli like reducing agents, triggering depolymerization, which is useful in drug delivery systems and material sciences. Additionally, azobenzene’s color change upon activation offers a visual indicator of the process, enhancing its application scope (Wong, Güngör, & Gillies, 2014).

4. Dynamic Disorder and Thermodynamics in Azobenzene Derivatives

Studies on bromomethylated azobenzene derivatives have provided insights into dynamic disorder due to pedal motion in their crystal structures. Thermodynamic parameters for these motions were determined, linking intermolecular interactions and activation energy for pedal motion. This research aids in understanding the thermal behavior of azobenzene derivatives (Velde, Zeller, & Azov, 2015).

5. Photomechanical Properties in Liquid Crystalline Polymers

Azobenzene-containing liquid crystalline polymers exhibit unique photomechanical effects. These effects depend on molecular weight and include volume and density changes upon photoisomerization. Such properties are crucial for applications in smart materials and responsive surfaces (Angiolini et al., 2008).

Mechanism of Action

Target of Action

4-(Bromomethyl)azobenzene is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is particularly useful in the synthesis of compounds containing azo bonds, such as organic dyes and photosensitive materials . Therefore, its primary targets are the molecules it reacts with in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. In the synthesis of azo compounds, for example, this compound can react with nitrobenzene and ethylenediamine . Nitrobenzene reacts with dimethyl sulfoxide to form aminophenyl nitro compound, which then reacts with ethylenediamine to form this compound .

Biochemical Pathways

For instance, some azo dyes have been found to interact with biological macromolecules and influence cellular processes .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. These compounds can have a variety of properties and uses, depending on their structure. For example, azo compounds synthesized using this compound can be used in organic dyes, photosensitive materials, electronic materials, and optical materials research and development .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

properties

IUPAC Name |

[4-(bromomethyl)phenyl]-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWIAOSYURBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269844 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57340-21-3 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-(1,1-dimethylethyl)-4-[(2-methyl-2-propenyl)oxy]-](/img/structure/B1615002.png)